![molecular formula C17H16ClN3O B5842727 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide, also known as BZB, is a chemical compound that has been studied for its potential use in scientific research. BZB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide is not fully understood. However, it has been suggested that N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to have a variety of biochemical and physiological effects. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to reduce inflammation and oxidative stress in animal models. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its potential therapeutic properties. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide may be useful in the treatment of various diseases, including cancer. Another advantage of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its anti-inflammatory and antioxidant properties, which may make it useful in the study of inflammation and oxidative stress.
One limitation of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its potential toxicity. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to be toxic at high doses in animal models. Another limitation of using N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in lab experiments is its limited solubility, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide. One direction is to further investigate the mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide. Another direction is to study the potential therapeutic properties of N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide in the treatment of various diseases, including cancer. Additionally, future research could focus on developing more efficient synthesis methods for N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide and improving its solubility.
Synthesemethoden
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole in the presence of a reducing agent. Another synthesis method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzimidazole in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide.
Wissenschaftliche Forschungsanwendungen
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been studied for its potential use in scientific research as a potential therapeutic agent. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide has also been shown to have antitumor properties, which may make it useful in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-2-5-16(22)19-15-10-11(8-9-12(15)18)17-20-13-6-3-4-7-14(13)21-17/h3-4,6-10H,2,5H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESFPEYEJMMZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
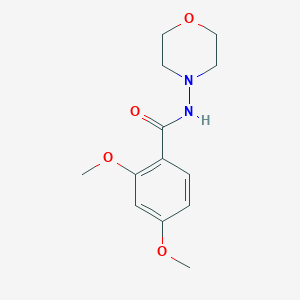
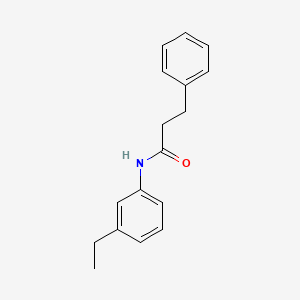
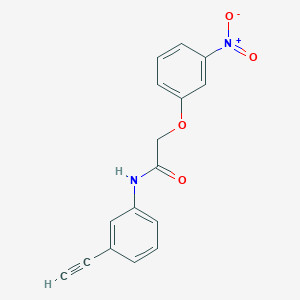
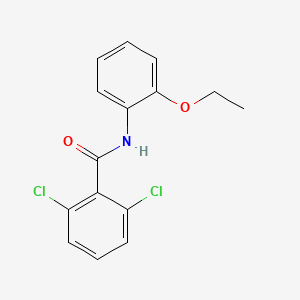

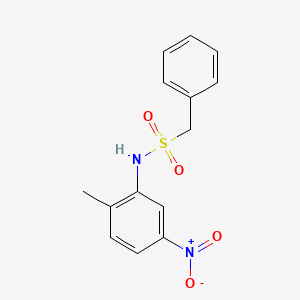
![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
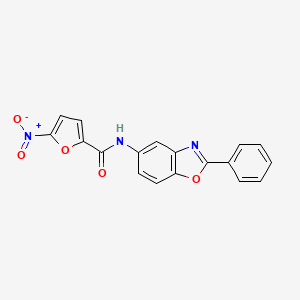
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
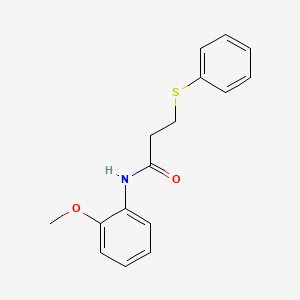

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)